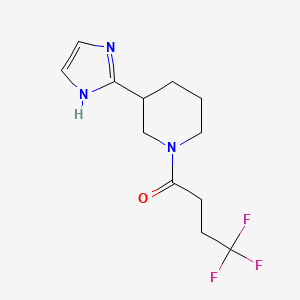

![molecular formula C14H14N2O3S B5560398 methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)

methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

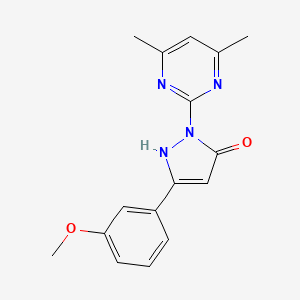

The synthesis of related pyrimidinyl compounds involves several strategies, including the use of methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent for preparing substituted fused pyrimidinones through reactions that yield high product purity and efficiency (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). Additionally, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates synthesis showcases the cyclocondensation reactions under mild conditions, highlighting the compound's versatile synthetic pathways (Zanatta et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing significant insights into their conformation and interactions. For instance, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate displayed a complex structure with disorder in the methoxycarbonyl group, indicating a nuanced molecular architecture (Moser, Bertolasi, & Vaughan, 2005).

Applications De Recherche Scientifique

NMDA Receptor Modulation and Schizophrenia

Research has explored the role of compounds that modulate the NMDA receptor, particularly in the context of schizophrenia. Sodium benzoate, a D-amino acid oxidase inhibitor, which could share functional similarities with the queried compound due to its benzoate group, has been studied for its potential to improve symptoms and cognitive functions in patients with schizophrenia and Alzheimer's disease. Studies suggest that sodium benzoate, as an add-on treatment, can significantly improve various symptom domains in chronic schizophrenia, highlighting the promise of D-amino acid oxidase inhibition as a novel approach for drug development in this area (Lane et al., 2013).

Environmental and Occupational Health

Investigations into the movement and deposition of organophosphorus pesticides within residences following applications have been conducted to understand potential exposures and health impacts. Such studies might be relevant when considering environmental safety and health implications of various chemical compounds, including the queried methyl benzoate derivative. Understanding how these compounds behave in different settings is crucial for developing safety guidelines and exposure limits (Lewis et al., 2001).

Epigenetic and Metabolic Effects

Research on changes in DNA methylation patterns in subjects exposed to low-dose benzene highlights the epigenetic effects of chemical exposure, which could be relevant for understanding broader implications of exposure to synthetic compounds. Such studies indicate that altered DNA methylation, replicating aberrant epigenetic patterns found in malignant cells, can result from low-level carcinogen exposure, suggesting a potential area of research for methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate in examining its epigenetic impact (Bollati et al., 2007).

Cognitive and Neurological Disorders

Studies on sodium benzoate for treating early-phase Alzheimer's Disease have shown that enhancing NMDAR-mediated neurotransmission could be a novel treatment approach. Such research underscores the potential of compounds that interact with neurotransmission pathways in addressing cognitive decline and neurological disorders, offering a perspective on how the queried compound might be applied in similar contexts (Lin et al., 2014).

Orientations Futures

The future directions for research on “methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information about this compound and its potential applications .

Propriétés

IUPAC Name |

methyl 4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-9-8-12(16-14(15-9)20-3)19-11-6-4-10(5-7-11)13(17)18-2/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTBPJFTFPVCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)OC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)

![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)

![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)

![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)